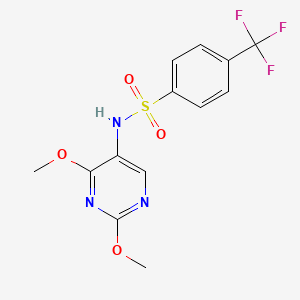
N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide, also known as DMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide involves the reaction of 2,4-dimethoxypyrimidine-5-carboxylic acid with trifluoromethylbenzenesulfonyl chloride, followed by reduction and amidation reactions.
Starting Materials
2,4-dimethoxypyrimidine-5-carboxylic acid, trifluoromethylbenzenesulfonyl chloride, sodium borohydride, N,N-dimethylformamide, triethylamine, acetic acid, sodium hydroxide, wate
Reaction
Step 1: 2,4-dimethoxypyrimidine-5-carboxylic acid is reacted with trifluoromethylbenzenesulfonyl chloride in the presence of N,N-dimethylformamide and triethylamine to form N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonyl chloride., Step 2: The resulting sulfonyl chloride is then reduced using sodium borohydride in acetic acid to form N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonic acid., Step 3: The sulfonic acid is then amidated using sodium hydroxide and N,N-dimethylformamide to form the final product, N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide.
作用机制
N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is believed to exhibit its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This results in the inhibition of enzyme activity, which can lead to various physiological effects. The exact mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide on different enzymes is still under investigation.
生化和生理效应
N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit inhibitory effects on carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has also been found to inhibit sulfonamide-sensitive enzymes, which are involved in various biological processes such as DNA synthesis and cell division. Additionally, N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has been found to exhibit anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
One of the main advantages of using N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit enzymes. This makes it a valuable tool for studying the role of specific enzymes in biological processes. However, one of the limitations of using N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is its potential toxicity. N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has been found to exhibit cytotoxic effects on some cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide. One potential direction is the development of new drugs based on the structure of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide. Another direction is the investigation of the mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide on different enzymes. Additionally, further studies are needed to determine the potential toxicity of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide and its effects on different cell lines. Finally, the use of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide as a fluorescent probe in biological imaging is an area that requires further investigation.
Conclusion:
In conclusion, N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit inhibitory effects on various enzymes. N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has potential applications in the development of new drugs for the treatment of various diseases and as a fluorescent probe in biological imaging. However, further studies are needed to determine the potential toxicity of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide and its effects on different cell lines.
科学研究应用
N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit inhibitory effects on various enzymes such as carbonic anhydrase and sulfonamide-sensitive enzymes. This makes it a potential candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe in biological imaging.
属性
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4S/c1-22-11-10(7-17-12(18-11)23-2)19-24(20,21)9-5-3-8(4-6-9)13(14,15)16/h3-7,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKKNYZAWPXMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

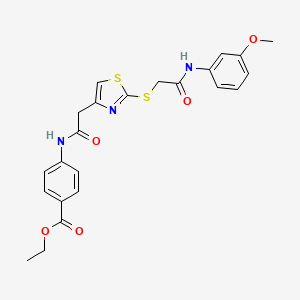
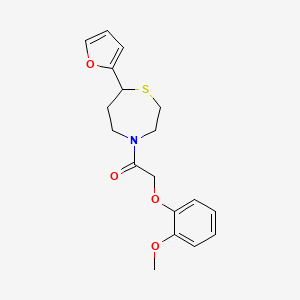
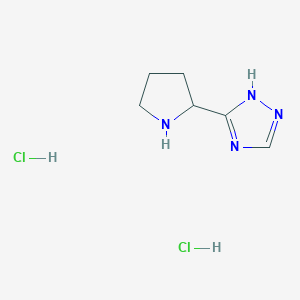
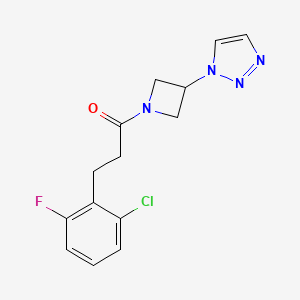
![ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate](/img/structure/B2628087.png)
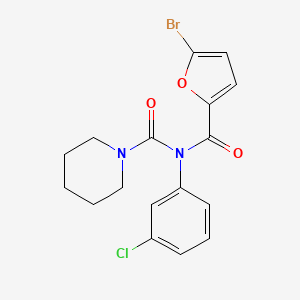
![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2628089.png)
![7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2628090.png)
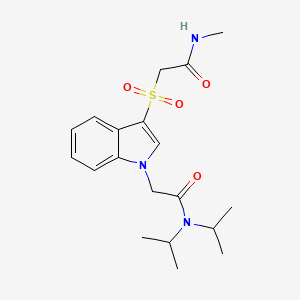
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2628093.png)
![6-(4-Fluorophenyl)-2-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2628094.png)
![1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2628096.png)
![4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2628097.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)